molecular formula C7H5F3OS B2909955 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one CAS No. 1517721-97-9

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one

Cat. No.: B2909955
CAS No.: 1517721-97-9
M. Wt: 194.17
InChI Key: DTIGUKKDXUQGRQ-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one is a fluorinated aromatic ketone featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an acetyl (-COCH₃) group at the 3-position. The trifluoromethyl group enhances the compound's electron-withdrawing properties and metabolic stability, making it valuable in medicinal chemistry and material science. Its synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions, as inferred from analogous thiophene derivatives in the literature . The compound is cataloged under EN300-640667 and is commercially available for research purposes .

Properties

IUPAC Name

1-[5-(trifluoromethyl)thiophen-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIGUKKDXUQGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one typically involves the introduction of a trifluoromethyl group to a thiophene ring followed by the addition of an ethanone group. One common method involves the reaction of 5-(trifluoromethyl)thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one can be contextualized by comparing it to related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparison of Key Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -CF₃ at 5-thiophene
-COCH₃ at 3-thiophene
C₇H₅F₃OS 200.18 High lipophilicity, potential kinase inhibition
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one -NH₂ at 3-thiophene
-Cl-C₆H₄ at 5-thiophene
C₁₂H₁₀ClNOS 251.73 Anticandidal activity, structural motif in antimicrobial agents
1-[4-(Trifluoromethyl)phenyl]ethan-1-one -CF₃ at 4-phenyl
-COCH₃ at 1-phenyl
C₉H₇F₃O 188.15 Intermediate in agrochemical synthesis
1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one -CH₃-thiazole at 5-thiophene
-COCH₃ at 3-thiophene
C₁₀H₈N₀S₂ 224.30 Fluorescent probe development
1-(Thiophen-3-yl)ethan-1-one -COCH₃ at 3-thiophene C₆H₆OS 126.17 NMR reference (δC 189.5 ppm for carbonyl)

Key Observations

Electronic Effects: The trifluoromethyl group in this compound significantly lowers the electron density of the thiophene ring compared to non-fluorinated analogues like 1-(thiophen-3-yl)ethan-1-one, enhancing electrophilic reactivity . Replacement of -CF₃ with -NH₂ (as in 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one) increases basicity and hydrogen-bonding capacity, favoring interactions with biological targets .

Steric and Lipophilic Profiles :

  • The bulkier -CF₃ group in the target compound improves metabolic stability compared to smaller substituents (e.g., -CH₃ in 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one ) .
  • The thiophene ring contributes to π-stacking interactions in materials science, whereas benzene analogues (e.g., 1-[4-(Trifluoromethyl)phenyl]ethan-1-one ) exhibit higher volatility .

Synthetic Accessibility: The target compound is synthesized via methods similar to 1-(thiophen-3-yl)ethan-1-one, but requires specialized fluorinated reagents, increasing production costs . Derivatives with complex substituents (e.g., 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one) often require multi-step purifications, reducing yields .

Applications: this compound is prioritized in drug discovery for its balanced lipophilicity (logP ~2.5) and resistance to oxidative metabolism . Non-fluorinated analogues like 1-(thiophen-3-yl)ethan-1-one are more commonly used as NMR standards or intermediates due to lower cost .

Research Findings and Trends

  • Medicinal Chemistry : The trifluoromethyl-thiophene scaffold is being explored for kinase inhibitors, leveraging its ability to occupy hydrophobic enzyme pockets .
  • Material Science : Derivatives with electron-deficient thiophene rings are used in organic semiconductors, though fluorine-free variants remain dominant due to cost .
  • Synthetic Challenges : Positional isomerism (e.g., 2-yl vs. 3-yl substitution) impacts reactivity; computational modeling is increasingly used to predict optimal substitution patterns .

Biological Activity

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one, a compound characterized by its trifluoromethyl group and thiophene ring, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Structure

The molecular formula of this compound is C7H5F3OS. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes.

Synthesis Methods

The synthesis typically involves the reaction of 5-(trifluoromethyl)thiophene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is performed under anhydrous conditions to prevent hydrolysis, yielding the desired ethanone derivative.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest:

  • Antibacterial Activity : The compound shows effectiveness against various bacterial strains. For instance, it has demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, making it a candidate for further development in treating bacterial infections .
  • Antifungal Effects : In addition to antibacterial properties, this compound has shown potential antifungal activity against certain strains, surpassing traditional antifungal agents like fluconazole .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows for efficient penetration into cell membranes.
  • Enzyme Interaction : Once inside the cell, the compound may interact with various enzymes and receptors, leading to modulation of their activities. This could involve pathways related to oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Properties
ThiopheneC4H4SBasic thiophene structure without substitutions
5-(Trifluoromethyl)thiopheneC5H4F3SContains trifluoromethyl but lacks ethanone
1-(Thiophen-3-yl)ethan-1-oneC7H6OSContains ethanone but lacks trifluoromethyl

The unique combination of both trifluoromethyl and ethanone groups in this compound contributes to its distinct chemical stability and biological activity .

Case Studies and Research Findings

Recent studies have highlighted specific cases where this compound has been tested:

  • Antimicrobial Testing : In a study evaluating various derivatives for antimicrobial activity, this compound exhibited MIC values indicating strong antibacterial effects against Gram-positive bacteria .
  • Inflammation Models : In vitro studies using macrophage cell lines demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation, suggesting a potential role in managing inflammatory diseases .

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